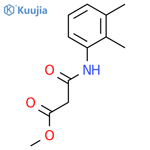

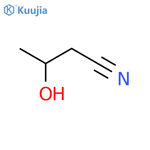

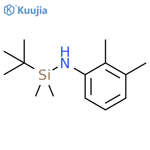

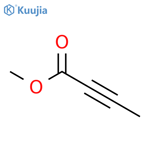

Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9

,

European Journal of Organic Chemistry,

2002,

(13),

2094-2108